![molecular formula C6H6ClN3O4S2[13C]D2 B602470 Hydrochlorothiazide-13C,d2 CAS No. 1190006-03-1](/img/structure/B602470.png)

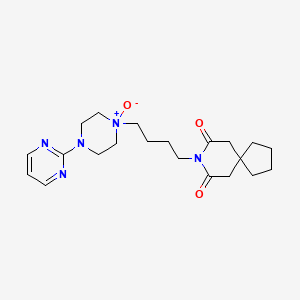

Hydrochlorothiazide-13C,d2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydrochlorothiazide-13C,d2 is an isotopically labelled analogue of Hydrochlorothiazide . It is a carbonic anhydrase inhibitor and a diuretic . It is used in kinetic isotope effect experiments and as an internal standard for NMR quantification . It inhibits the transforming TGF-β/Smad signaling pathway and has direct vascular relaxant effects via opening of the calcium-activated potassium (KCA) channel .

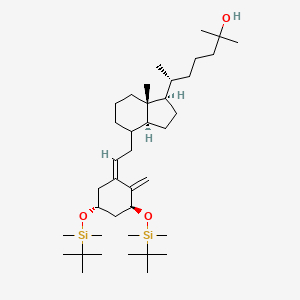

Molecular Structure Analysis

The molecular formula of Hydrochlorothiazide-13C,d2 is C6H6D2ClN3O4S2 . Its molecular weight is 300.74 . The IUPAC name is 6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide .Physical And Chemical Properties Analysis

Hydrochlorothiazide-13C,d2 is a solid substance with a white to off-white color . It has a molecular weight of 300.74 and a molecular formula of C6H6D2ClN3O4S2 .科学的研究の応用

Diuretic Agent

Hydrochlorothiazide-13C,d2 is a diuretic agent of the thiazide class . It is used in the treatment of conditions like edema and hypertension .

Inhibitor of TGF-β/Smad Signaling Pathway

It has been found to inhibit the transforming TGF-β/Smad signaling pathway . This pathway plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Vascular Relaxant

Hydrochlorothiazide-13C,d2 has direct vascular relaxant effects . It achieves this by opening the calcium-activated potassium (KCA) channel .

Cardiac Function Improvement

This compound has been shown to improve cardiac function . This makes it potentially useful in the treatment of conditions like congestive heart failure .

Reduction of Fibrosis

Hydrochlorothiazide-13C,d2 can reduce fibrosis . Fibrosis is a pathological feature of most chronic inflammatory diseases.

Antihypertensive Effect

It has an antihypertensive effect , making it useful in the treatment of high blood pressure .

Tracer in Drug Development

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis of New Derivatives

Hydrochlorothiazide-13C,d2 can be used in the synthesis of new derivatives . For example, a library of 1,2,3-triazole derivatives of hydrochlorothiazide was synthesized through a click chemistry approach .

作用機序

Target of Action

Hydrochlorothiazide-13C,d2, a labeled form of Hydrochlorothiazide (HCTZ), is an orally active diuretic agent of the thiazide class . The primary target of this compound is the Transforming Growth Factor Beta (TGF-β)/Smad signaling pathway . This pathway plays a crucial role in many cellular processes in both the adult organism and the developing embryo including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .

Mode of Action

Hydrochlorothiazide-13C,d2 interacts with its target by inhibiting the TGF-β/Smad signaling pathway . Additionally, it has direct vascular relaxant effects via the opening of the calcium-activated potassium (KCA) channel . This interaction results in changes in cellular function, leading to its therapeutic effects.

Biochemical Pathways

The inhibition of the TGF-β/Smad signaling pathway and the activation of the KCA channel are the key biochemical pathways affected by Hydrochlorothiazide-13C,d2 . The downstream effects of these actions include improved cardiac function, reduced fibrosis, and antihypertensive effects .

Result of Action

The molecular and cellular effects of Hydrochlorothiazide-13C,d2’s action include direct vascular relaxation, improved cardiac function, reduced fibrosis, and antihypertensive effects . These effects are primarily due to its interaction with the TGF-β/Smad signaling pathway and the KCA channel .

Safety and Hazards

Hydrochlorothiazide-13C,d2 should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is advised against ingestion, inhalation, and dermal contact . It is classified as causing skin irritation, serious eye irritation, suspected of causing genetic defects, suspected of causing cancer, and may cause respiratory irritation .

特性

IUPAC Name |

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-QFNKQLDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662001 |

Source

|

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190006-03-1 |

Source

|

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Hydrochlorothiazide-13C,d2 used in these studies?

A: Hydrochlorothiazide-13C,d2 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying hydrochlorothiazide in biological samples like plasma [, ].

Q2: What are the advantages of using a stable isotope-labeled internal standard like Hydrochlorothiazide-13C,d2?

A2: Stable isotope-labeled internal standards offer several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)